molecular formula C12H22N2O5 B8166206 (S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid

(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid

Cat. No.: B8166206
M. Wt: 274.31 g/mol
InChI Key: DVRZPPQCOIUWGZ-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid typically involves the protection of amino acids using di-tert-butyl pyrocarbonate. This method ensures the formation of Boc derivatives of amino acids under optimized conditions . The reaction is usually carried out in the presence of a base, such as sodium bicarbonate, and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acids and various Boc-protected derivatives .

Scientific Research Applications

(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid involves the protection of amino groups to prevent unwanted side reactions during peptide synthesis. The Boc group is stable under acidic conditions but can be removed under basic or neutral conditions using specific reagents .

Biological Activity

(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid, commonly referred to as a Boc-protected amino acid, is a compound widely utilized in peptide synthesis and has significant implications in various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: (2S)-2-[[(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]propanoic acid
  • Molecular Formula: C₁₂H₂₂N₂O₅
  • Molecular Weight: 258.31 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability during chemical reactions, particularly in peptide synthesis.

The mechanism of action for this compound primarily involves the protection of amino groups to prevent unwanted side reactions during peptide synthesis. The Boc group is stable under acidic conditions but can be selectively removed under basic or neutral conditions using specific reagents such as oxalyl chloride in methanol .

Applications in Research

  • Peptide Synthesis:
    • The compound is instrumental in the synthesis of peptides due to its protective group, which allows for controlled reactions and minimizes side products.
  • Drug Development:
    • It plays a role in the development of peptide-based drugs, particularly those targeting specific biological pathways or diseases.
  • Biological Studies:
    • Used in studies examining protein-protein interactions and enzyme mechanisms, contributing to a better understanding of cellular processes.

Case Study 1: Peptide Synthesis Efficiency

Research demonstrated that the use of this compound significantly improved the yield and purity of synthesized peptides compared to other Boc-protected amino acids. In a comparative study, peptides synthesized using this compound showed higher stability and bioactivity in vitro .

Case Study 2: Antiviral Activity

A study explored the antiviral properties of derivatives of this compound against various viruses, including HIV and influenza. The results indicated that certain derivatives exhibited significant inhibitory effects on viral replication, suggesting potential therapeutic applications in antiviral drug development .

Comparative Analysis with Similar Compounds

Compound NameStructure TypePrimary UseStability
N-tert-butoxycarbonyl-L-alanineBoc-protected amino acidPeptide synthesisModerate
N-tert-butoxycarbonyl-L-phenylalanineBoc-protected amino acidPeptide synthesisModerate
This compoundBoc-protected amino acidPeptide synthesis, drug developmentHigh

This table illustrates that while other similar compounds are utilized for peptide synthesis, this compound offers enhanced stability and reactivity, making it particularly valuable for complex peptide constructions.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-7(11(17)18)14-10(16)8(13)5-6-9(15)19-12(2,3)4/h7-8H,5-6,13H2,1-4H3,(H,14,16)(H,17,18)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRZPPQCOIUWGZ-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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